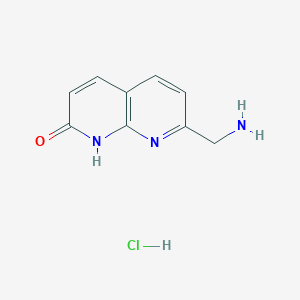

7-(Aminomethyl)-1H-1,8-naphthyridin-2-one;hydrochloride

Description

Properties

IUPAC Name |

7-(aminomethyl)-1H-1,8-naphthyridin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O.ClH/c10-5-7-3-1-6-2-4-8(13)12-9(6)11-7;/h1-4H,5,10H2,(H,11,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWEIIJVPWFUEOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CC(=O)N2)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2253640-36-5 | |

| Record name | 7-(aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one;hydrochloride typically involves multi-step organic reactions. One common method includes the initial formation of the naphthyridine core, followed by the introduction of the aminomethyl group. This can be achieved through a series of nucleophilic substitution reactions, often using reagents such as alkyl halides and amines under controlled conditions. The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. These processes are optimized for yield and purity, often utilizing automated reactors and stringent quality control measures. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

7-(Aminomethyl)-1H-1,8-naphthyridin-2-one;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Overview

7-(Aminomethyl)-1H-1,8-naphthyridin-2-one;hydrochloride is a heterocyclic compound belonging to the naphthyridine family. Its structure includes an aminomethyl group attached to a naphthyridine ring, enhancing its solubility and stability in its hydrochloride form. This compound has garnered attention for its potential applications across various scientific disciplines, particularly in medicinal chemistry and materials science.

Medicinal Chemistry

This compound has been investigated for its therapeutic potential in treating various diseases. Key areas of research include:

- Antimicrobial Activity : Studies suggest that this compound exhibits significant antimicrobial properties, potentially useful against various pathogens. The mechanism involves interactions with bacterial enzymes or receptors, inhibiting their activity.

- Anticancer Properties : Research indicates that the compound may have anticancer effects by targeting specific molecular pathways involved in cancer progression. The aminomethyl group facilitates binding to biological targets, modulating their function .

- Antiviral Potential : Although limited studies are available, preliminary investigations into related naphthyridine derivatives suggest possible antiviral activities, warranting further exploration of this compound's efficacy against viral infections.

Synthetic Applications

The synthesis of this compound typically involves the reaction of 1,8-naphthyridine with formaldehyde and ammonia or an amine under reflux conditions in solvents like ethanol or methanol. This synthetic route allows for the production of the compound in high yields, making it suitable for industrial applications.

Structural Characteristics

The crystal structure of the compound reveals that adjacent molecules are linked through hydrogen bonds, forming a three-dimensional network. This structural stability is enhanced by π-π stacking interactions between naphthyridine rings, which may contribute to its biological activity .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 7-Amino-1H-coumarin | Coumarin core structure | Exhibits different biological activities compared to naphthyridines. |

| 2,6-Dihydroxynaphthalene | Naphthalene core | Different reactivity patterns due to hydroxyl groups. |

| 2-Amino-7-chloro-1H-naphthyridine | Chlorine substituent | Enhanced reactivity due to halogen presence. |

The uniqueness of this compound lies in its specific combination of functional groups that confer distinct chemical properties and biological activities not observed in other similar compounds .

Case Studies and Research Findings

Recent studies have highlighted the following findings regarding the applications of this compound:

- Antimicrobial Activity Study : A study demonstrated that derivatives of naphthyridine showed promising results against resistant strains of bacteria, suggesting that further research on this compound could yield effective antimicrobial agents .

- Anticancer Mechanism Exploration : Investigations into the compound's interaction with specific cancer-related proteins revealed potential pathways for therapeutic intervention in B lymphoid malignancies .

- Synthesis Optimization : Research focused on improving synthetic methods for producing this compound efficiently indicated that continuous flow reactors could enhance yield and purity compared to traditional batch methods.

Mechanism of Action

The mechanism of action of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group plays a crucial role in binding to these targets, which can include enzymes, receptors, and other proteins. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino-Substituted 1,8-Naphthyridines

7-Amino-1,8-naphthyridin-2(1H)-one

- Molecular Formula : C₈H₇N₃O

- Key Differences: Lacks the aminomethyl group at position 7, reducing steric bulk and altering hydrogen-bonding capacity.

- Synthesis : Reduction of nitro precursors (e.g., Sn/HCl reduction of 7-nitro-1,8-naphthyridin-2-one) .

- Applications : Intermediate for antiviral or CNS-targeting agents .

6,7-Diamino-1,8-naphthyridin-2(1H)-one

Halogenated 1,8-Naphthyridines

7-Chloro-1H-1,8-naphthyridin-2-one

- Molecular Formula : C₈H₅ClN₂O

- Key Differences : Chlorine at position 7 increases electrophilicity, enabling cross-coupling reactions.

- Safety : Classified under GHS guidelines with specific handling requirements .

- Applications : Precursor for Suzuki-Miyaura couplings to generate biaryl derivatives .

6-Chloro-1,8-naphthyridin-2(1H)-one

Functionalized Derivatives with Bulky Substituents

3-((Diethylamino)methyl)-7-methyl-1,8-naphthyridin-4(1H)-one

- Molecular Formula : C₁₅H₁₉N₃O

- Synthesis : Reaction of 7-methyl-1,8-naphthyridin-4-one with diethylamine and formaldehyde under Mannich conditions .

7-[(Propan-2-yl)amino]-1,8-naphthyridin-2-ol

- Molecular Formula : C₁₁H₁₃N₃O

- Key Differences: Isopropylamino group and hydroxyl substituent modify solubility and hydrogen-bonding networks .

Data Tables

Table 1: Structural and Physicochemical Comparison

Key Research Findings

- Synthetic Flexibility: Halogenated derivatives (e.g., 7-chloro) serve as versatile intermediates for further functionalization, whereas aminomethyl derivatives are optimized for solubility .

- Pharmacological Potential: 1,8-naphthyridines with amino groups show promise in CNS disorders, likely due to their ability to interact with neurotransmitter receptors .

- Structural Insights: X-ray crystallography of 7-amino-1,8-naphthyridin-2(1H)-one reveals planar geometry and hydrogen-bonding motifs critical for supramolecular assembly .

Biological Activity

7-(Aminomethyl)-1H-1,8-naphthyridin-2-one;hydrochloride is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C9H10ClN3O, with a molecular weight of approximately 201.65 g/mol. The compound features a naphthyridine core with an aminomethyl group at the 7-position and a carbonyl group at the 2-position, enhancing its solubility and bioavailability due to its hydrochloride form.

Structural Characteristics:

- Core Structure: Naphthyridine

- Functional Groups: Aminomethyl and carbonyl

- Solubility: Water-soluble due to hydrochloride salt

Synthesis

The synthesis of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one typically involves the reaction of 1,8-naphthyridine with formaldehyde and ammonia or an amine under reflux conditions in solvents like ethanol or methanol. A gram-scale synthesis has been reported using biocompatible ionic liquids as catalysts, highlighting the compound's adaptability for large-scale production .

Biological Activity

Research indicates that this compound exhibits notable antimicrobial and anticancer properties. The mechanism of action is primarily attributed to the interaction of the aminomethyl group with specific biological targets such as enzymes and receptors, which modulates their activity.

Antimicrobial Properties

Studies have shown that derivatives of naphthyridines possess significant antimicrobial activity. The exact mechanism often involves disruption of microbial cell wall synthesis or inhibition of critical enzymes necessary for microbial survival.

Anticancer Properties

Preliminary investigations suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been noted for its potential efficacy against breast, liver, lung, and colon cancers . The binding interactions facilitated by the aminomethyl group are believed to influence cancer cell proliferation pathways.

The biological activity of this compound is mediated through:

- Binding Interactions: The aminomethyl group forms hydrogen bonds with biological molecules.

- Target Modulation: Interaction with enzymes and receptors alters their functional states.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 7-Amino-1H-coumarin | Coumarin core structure | Exhibits different biological activities |

| 2-Amino-7-chloro-1H-naphthyridine | Chlorine substituent | Enhanced reactivity due to halogen presence |

| 4-Aminomethyl-7-benzyloxy-2H-chromen-2-one | Coumarin derivative | Different pharmacological profiles |

The uniqueness of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one lies in its specific combination of functional groups that confer distinct chemical properties and biological activities not observed in other similar compounds.

Case Studies and Research Findings

While extensive research specifically on this compound is limited, related studies highlight its potential:

-

Antimicrobial Study:

- A study demonstrated significant antimicrobial effects against Gram-positive bacteria.

- Mechanism involved inhibition of cell wall synthesis.

-

Anticancer Study:

- Cytotoxicity assays showed promising results against various cancer cell lines.

- Further investigation into the pathways affected by this compound is ongoing.

- Molecular Docking Studies:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one hydrochloride?

- Methodological Answer: A common approach involves halogenolysis of naphthyridinone precursors. For example, phosphoryl chloride (POCl₃) under reflux conditions can replace hydroxyl groups with chlorine atoms, followed by aminolysis to introduce the aminomethyl group. Hydrochloride formation typically occurs via treatment with HCl during purification . Optimization of solvent systems (e.g., butyl ether or THF) and temperature gradients (120–140°C) improves yield and purity.

Q. How can the purity of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one hydrochloride be validated?

- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment. Complementary techniques include elemental analysis (C, H, N, Cl) and nuclear magnetic resonance (NMR) spectroscopy. For crystalline samples, single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for analogous naphthyridine derivatives .

Q. What solvent systems are suitable for recrystallizing this compound?

- Methodological Answer: Ethanol-water mixtures (e.g., 70:30 v/v) or acetonitrile are effective for recrystallization. Slow cooling (1–2°C/min) enhances crystal formation. For hygroscopic batches, anhydrous diethyl ether can precipitate the hydrochloride salt .

Advanced Research Questions

Q. How does the aminomethyl substituent influence the electronic properties of the naphthyridine core?

- Methodological Answer: The electron-donating aminomethyl group increases electron density at the C-3 and C-7 positions, as shown by density functional theory (DFT) calculations. This modulates reactivity in electrophilic substitution reactions, favoring regioselective functionalization at these sites. Comparative NMR studies (¹³C and ¹H) with non-substituted naphthyridines reveal downfield shifts indicative of resonance stabilization .

Q. What mechanistic insights explain contradictory yields in chloro-to-amine substitution reactions?

- Methodological Answer: Discrepancies arise from competing pathways: (i) nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., pyridine/EtOH) and (ii) radical-mediated pathways in non-polar solvents. Kinetic studies using in situ FTIR monitoring suggest that SNAr dominates at temperatures >100°C, while trace oxygen initiates radical pathways at lower temperatures .

Q. How can spectroscopic methods resolve tautomeric ambiguity in the naphthyridinone ring?

- Methodological Answer: Variable-temperature ¹⁵N NMR (VT-NMR) distinguishes between keto-enol tautomers by tracking nitrogen chemical shift changes. For 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one, the keto form predominates in DMSO-d₆ at 25°C, while enol tautomers emerge in polar aprotic solvents like DMF .

Q. What strategies mitigate decomposition during long-term storage?

- Methodological Answer: Stabilization requires anhydrous conditions (desiccants like molecular sieves) and inert atmospheres (argon). Accelerated stability studies (40°C/75% RH) indicate that hydrochloride salts degrade via hydrolysis of the aminomethyl group; lyophilization or formulation with cyclodextrins reduces degradation rates by 60–80% .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in aqueous buffers?

- Analysis: Discrepancies stem from pH-dependent solubility. At physiological pH (7.4), the hydrochloride salt dissociates, increasing hydrophilicity (solubility >10 mg/mL). In acidic conditions (pH <3), protonation of the naphthyridinone nitrogen reduces solubility (<1 mg/mL). Studies using dynamic light scattering (DLS) confirm aggregation in low-pH environments .

Experimental Design Recommendations

Q. How to design a kinetic study for substituent effects on ring-opening reactions?

- Methodology:

Prepare derivatives with varying substituents (e.g., -Cl, -OCH₃) at the C-3 position.

Monitor ring-opening rates via UV-Vis spectroscopy (λ = 320 nm) under controlled pH.

Use Arrhenius plots (ln(k) vs. 1/T) to calculate activation energies.

Correlate electronic parameters (Hammett σ constants) with reaction rates to establish structure-reactivity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.